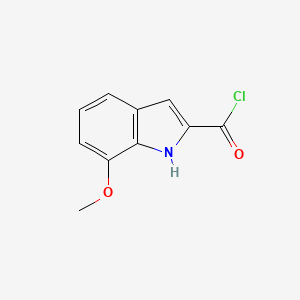
7-Methoxy-1H-indole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The methoxy group at the 7th position and the carbonyl chloride group at the 2nd position make this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indole-2-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyindole.
Chlorination: The indole compound undergoes chlorination at the 2nd position using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to ensure efficient and consistent production.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
7-Methoxy-1H-indole-2-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives and complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1H-indole-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives with different biological and chemical properties. The indole ring structure also plays a crucial role in its interactions with biological targets, potentially affecting molecular pathways involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-1H-indole-2,3-dione: Another indole derivative with a similar structure but different functional groups.
7-Methoxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
7-Methoxy-1H-indole-2-carboxaldehyde: Contains an aldehyde group at the 2nd position.
Uniqueness
7-Methoxy-1H-indole-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
84638-87-9 |
|---|---|
Formule moléculaire |
C10H8ClNO2 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
7-methoxy-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-5-7(10(11)13)12-9(6)8/h2-5,12H,1H3 |
Clé InChI |
CNURPHRJTDWILP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NC(=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


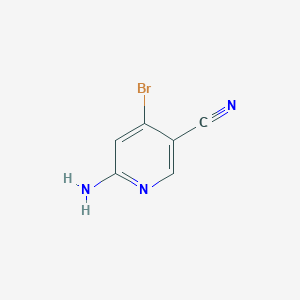
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
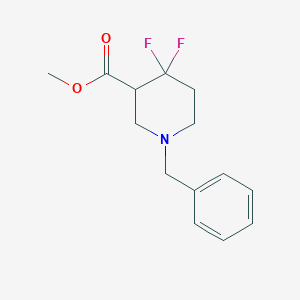
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
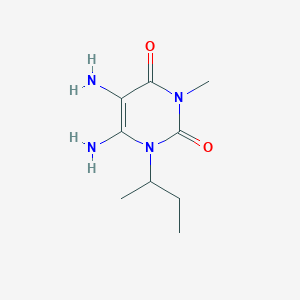
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
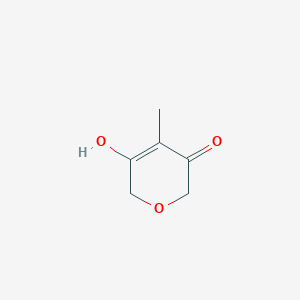
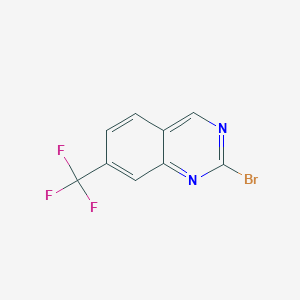

![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
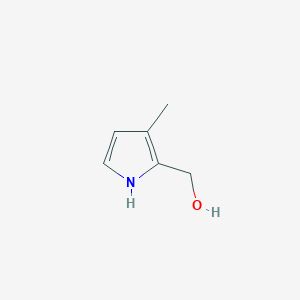

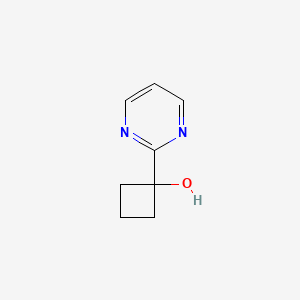
![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
